molecular formula C15H17N3O B6043384 N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide

N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide

Cat. No. B6043384
M. Wt: 255.31 g/mol
InChI Key: XUEVEQDRDKWPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in epigenetic research. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in the regulation of gene expression through the removal of methyl groups from histone proteins. In

Mechanism of Action

N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide inhibits LSD1 by binding to its active site and preventing the removal of methyl groups from histone proteins. This leads to an increase in the level of methylation on histones, which in turn affects the expression of genes that are regulated by these proteins. Specifically, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to induce cell cycle arrest and inhibit the growth and survival of tumor cells. In addition, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to modulate the activity of immune cells, including T cells and macrophages, suggesting that it may have potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in disease. In addition, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to have low toxicity in vitro, making it a safe and effective compound for use in cell-based assays. However, one limitation of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the high cost of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide may limit its use in some labs.

Future Directions

There are several future directions for research on N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide. One area of interest is the development of more potent and selective LSD1 inhibitors that can be used in clinical settings. In addition, there is a need for further studies on the biochemical and physiological effects of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide, particularly in the context of cancer and immunotherapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide may enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 5-propyl-2-pyridinecarboxaldehyde with 4-nitrobenzene-1-carboximidamide to form the intermediate compound. This intermediate is then reduced with iron powder and acetic acid to yield the final product, N-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide. The overall yield of this synthesis is approximately 20%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been extensively studied for its potential applications in epigenetic research. LSD1 is a key enzyme involved in the regulation of gene expression, and its activity is closely linked to the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. By inhibiting LSD1, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide can modulate the expression of genes involved in these diseases, making it a promising therapeutic candidate.

properties

IUPAC Name

N'-hydroxy-4-(5-propylpyridin-2-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-3-11-4-9-14(17-10-11)12-5-7-13(8-6-12)15(16)18-19/h4-10,19H,2-3H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVEQDRDKWPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.